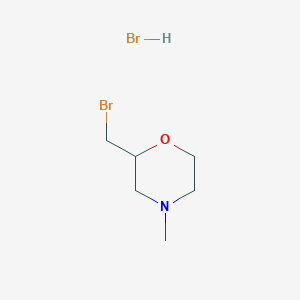
2-(Bromomethyl)-4-methylmorpholine hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Bromomethyl)pyridine hydrobromide is a pyridine derivative . It participates in the synthesis of 7-nitrobenz-2-oxa-1,3-diazole (NBD) based colorimetric and fluorescence chemosensor .
Synthesis Analysis
The synthesis of 2-(Bromomethyl)pyridine hydrobromide involves the reaction of 1-ethylpyrrolidine with bromoacetic acid and hydrobromic acid. The reaction takes place in the presence of a catalyst, such as sodium hydroxide, and is typically carried out under reflux conditions.Molecular Structure Analysis
The molecular formula of 2-(Bromomethyl)pyridine hydrobromide is C6H6BrN·HBr . The InChI Key is OFPWMRMIFDHXFE-UHFFFAOYSA-N .Chemical Reactions Analysis
While specific chemical reactions involving 2-(Bromomethyl)pyridine hydrobromide are not available, it is known to participate in the synthesis of various pyrrolidine derivatives .Physical And Chemical Properties Analysis
2-(Bromomethyl)pyridine hydrobromide is a white to light yellow powder or crystal . It has a melting point of 148.0 to 152.0 °C and is soluble in methanol .Applications De Recherche Scientifique
Synthetic Applications in Organic Chemistry
2-(Bromomethyl)-4-methylmorpholine hydrobromide serves as a versatile intermediate in organic synthesis, facilitating various chemical transformations and the synthesis of complex molecules. For instance, its reactivity enables the bromocyanomethylation of carbonyl compounds, yielding 2-bromo-3-hydroxynitriles in moderate to good yields through the action of dibromoacetonitrile and indium(I) bromide. This process exhibits moderate diastereoselectivity and demonstrates the compound's utility in creating functionalized molecules with potential applications in medicinal chemistry and material science Nobrega, J. A., Gonçalves, S. M., & Peppe, C. (2000). Tetrahedron Letters, 41, 5779-5782.
Development of Functional Polymers
The compound's bromomethyl group is instrumental in the synthesis of end-functional polymers. By substituting the bromine terminal atom with an azide function followed by a click cycloaddition reaction, it is possible to generate polymers with diverse functionalities. This method is highly efficient for preparing polymers with specified end groups, significantly contributing to the field of polymer chemistry and its application in creating advanced materials Lutz, J., Börner, H., & Weichenhan, K. (2005). Macromolecular Rapid Communications, 26, 514-518.
Enhancing Synthetic Methodologies
Research indicates that this compound can be employed to innovate synthetic methodologies, such as the one-pot halomethylation of salicylaldehydes. This approach efficiently attaches functional arms to salicylaldehydes, laying the groundwork for further applications in creating complex molecules for pharmaceuticals and agrochemicals. This showcases the compound's role in streamlining synthetic routes and developing more efficient chemical processes Wang, Q., Wilson, C., Blake, A. J., Collinson, S., Tasker, P., & Schröder, M. (2006). Tetrahedron Letters, 47, 8983-8987.
Applications in Material Science
The bromomethyl and methylmorpholine groups present in this compound make it a valuable precursor in material science, particularly in the synthesis of semiorganic crystals for laser applications. Its reactivity facilitates the growth of single crystals with potential uses in optoelectronics, demonstrating the compound's utility beyond conventional organic synthesis Aarthi, R., & Ramachandra Raja, C. (2019). Journal of Materials Science: Materials in Electronics, 30, 6947-6953.
Green Chemistry and Environmental Applications
Innovative uses of this compound in green chemistry and environmental applications have been explored, such as its role in the development of bromination methods using hydrogen peroxide and sodium bromide in aqueous environments. This application highlights the compound's potential in environmentally friendly chemical processes, emphasizing its importance in sustainable chemistry practices Bennett, S. M., Tang, Y., Mcmaster, D. M., Bright, F., & Detty, M. (2008). The Journal of organic chemistry, 73(17), 6849-6852.
Safety and Hazards
Propriétés
IUPAC Name |
2-(bromomethyl)-4-methylmorpholine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12BrNO.BrH/c1-8-2-3-9-6(4-7)5-8;/h6H,2-5H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFQOTWGNXNZBMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC(C1)CBr.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Br2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2155855-38-0 |
Source


|
| Record name | 2-(bromomethyl)-4-methylmorpholine hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


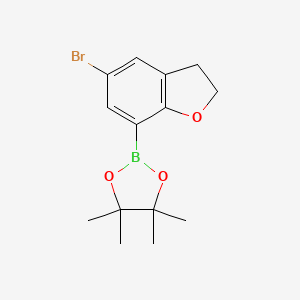
![2,4-dichloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2944472.png)
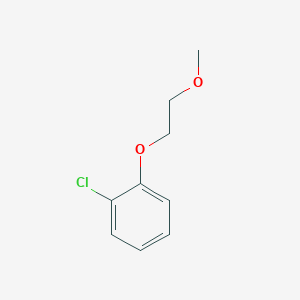
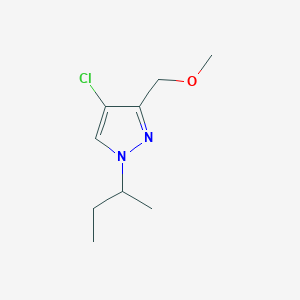
![2-[(2-Chlorophenyl)methylene]-6-hydroxy-4-methylbenzo[b]furan-3-one](/img/structure/B2944477.png)
![N'-(6-chlorobenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2944478.png)
![5-(4-Fluorophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-2-methylpyrazole-3-carboxamide](/img/structure/B2944480.png)
![Methyl 3-{[(4-ethoxyphenyl)amino]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2944481.png)
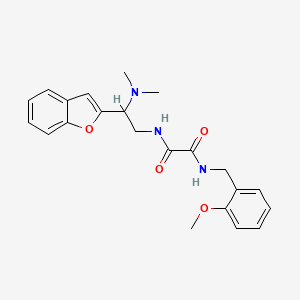
![N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2944484.png)


![1,1-Difluoro-6-(thiophene-3-carbonyl)-6-azaspiro[2.5]octane](/img/structure/B2944490.png)